molecular formula C15H18ClNO B3038427 3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol CAS No. 861211-61-2

3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol

Cat. No. B3038427
CAS RN: 861211-61-2
M. Wt: 263.76 g/mol
InChI Key: XSVVXIYJPGSYIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including base-catalyzed intramolecular cyclization, cross-coupling reactions, and condensation reactions. For instance, the base-catalyzed intramolecular cyclization was used to synthesize a chlorophenyl pyrrolone derivative . Cross-coupling reactions involving palladium catalysts were employed to prepare aminoacetylenic ketones, which are key intermediates in the synthesis of complex molecules . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a chlorophenyl imidazole derivative was determined, revealing intermolecular hydrogen bonds and C-H...π interactions . These structural insights are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The compounds studied exhibit a variety of chemical behaviors, including the formation of stable complexes with proteins, as seen in a molecular docking study . The presence of chlorophenyl and pyrrole groups in the molecules suggests potential sites for electrophilic and nucleophilic attacks, which are important for their reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the presence of chlorophenyl groups can influence the compound's polarity and its interactions with solvents or biological molecules. The pyrrole ring, a common motif in pharmaceuticals, can contribute to the compound's electronic properties, such as HOMO-LUMO gaps, which are indicative of its chemical stability and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Louroubi et al. (2019) synthesized a new pyrrole derivative related to 3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol and characterized its structure using various spectroscopic techniques. This research highlights the potential of such compounds in the field of organic chemistry and material science (Louroubi et al., 2019).

Antimicrobial Properties

  • Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives, showing promising in vitro antibacterial activity. This suggests potential applications of similar compounds in developing new antimicrobial agents (Kumar et al., 2017).

Corrosion Inhibition

  • The compound synthesized by Louroubi et al. (2019) demonstrated significant corrosion inhibition efficiency on steel surfaces. This indicates potential applications in industrial settings, particularly in corrosion prevention (Louroubi et al., 2019).

Application in Organic Synthesis

  • Vovk et al. (2010) discussed the synthesis of pyrrole derivatives using the Paal-Knorr method. The methodological approach in synthesizing such compounds indicates their potential applicability in organic synthesis and pharmaceutical research (Vovk et al., 2010).

Material Science and Molecular Reporting

  • Rurack and Bricks (2001) studied pyrazolines functionalized with heterocyclic acceptors, akin to the subject compound, as molecular reporters. These compounds could be used in developing sensors and diagnostic tools (Rurack & Bricks, 2001).

properties

IUPAC Name

3-(3-chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-11-6-7-12(2)17(11)15(8-9-18)13-4-3-5-14(16)10-13/h3-7,10,15,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVVXIYJPGSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CCO)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol
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3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol
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3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol
Reactant of Route 6
3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol

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